Product packaging for 5-Ethoxy-2-methyl-1,3-oxazole(Cat. No.:CAS No. 32595-70-3)

5-Ethoxy-2-methyl-1,3-oxazole

Cat. No.: B13925295
CAS No.: 32595-70-3
M. Wt: 127.14 g/mol
InChI Key: XIUYTOWSBLPGDK-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methyl-1,3-oxazole, with the molecular formula C6H9NO2, is a chemical compound of significant interest in advanced organic synthesis and chemical biology . The oxazole ring is a five-membered aromatic heterocycle containing both oxygen and nitrogen atoms, serving as a fundamental scaffold found in numerous natural products and synthetic compounds with diverse biological activities . This specific derivative is valued by researchers as a versatile building block for the development of more complex molecular architectures. Oxazole-based compounds are frequently investigated for their wide array of pharmacological properties, which include antimicrobial, anticancer, anti-inflammatory, and antiviral activities . The structural motif is a cornerstone in medicinal chemistry, often serving as a key pharmacophore that interacts with enzymes and receptors through various non-covalent interactions . Furthermore, oxazole rings are common structural units in naturally occurring peptides and have demonstrated utility in catalysis, for instance as ligands in vanadium-based catalysts for ethylene polymerization and copolymerization reactions . The exploration of structure-activity relationships (SAR) is a critical aspect of rational drug design, and the ability to synthesize a wide range of oxazole derivatives like this compound is crucial for optimizing efficacy and minimizing potential toxicity . This product is intended for research purposes as a chemical intermediate and building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B13925295 5-Ethoxy-2-methyl-1,3-oxazole CAS No. 32595-70-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32595-70-3

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

5-ethoxy-2-methyl-1,3-oxazole

InChI

InChI=1S/C6H9NO2/c1-3-8-6-4-7-5(2)9-6/h4H,3H2,1-2H3

InChI Key

XIUYTOWSBLPGDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(O1)C

Origin of Product

United States

Synthetic Methodologies for 5 Ethoxy 2 Methyl 1,3 Oxazole and Its Functionalized Derivatives

Classical and Historical Approaches to Oxazole (B20620) Ring Construction Relevant to 5-Ethoxy-2-methyl-1,3-oxazole

The foundational methods for assembling the oxazole ring have been established for over a century and continue to be relevant. These classical syntheses typically involve cyclodehydration or condensation reactions.

Robinson-Gabriel Synthesis and Related Cyclodehydration Reactions

The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, first described independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively. wikipedia.orgsynarchive.com This method involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.orgpharmaguideline.com The reaction is catalyzed by a dehydrating agent. wikipedia.org The requisite 2-acylamino-ketone precursors can be prepared through methods like the Dakin-West reaction. wikipedia.org

To synthesize a this compound, the starting material would be an N-acetylated α-amino ketone bearing an ethoxy group at the appropriate position. The cyclodehydration step is typically promoted by strong acids or dehydrating agents such as sulfuric acid, phosphorus oxychloride, or trifluoroacetic anhydride (B1165640). wikipedia.orgpharmaguideline.com A variety of cyclodehydrating agents have been employed, with the choice often influencing the reaction conditions and yield. wikipedia.org For instance, Lilly Research Laboratories has utilized the Robinson-Gabriel cyclodehydration with catalytic sulfuric acid in acetic anhydride or phosphorus oxychloride in dimethylformamide. wikipedia.org

Modifications to the classical Robinson-Gabriel synthesis have been developed to improve its utility, including solid-phase versions and one-pot procedures. wikipedia.org One notable extension by Wipf and co-workers involves the oxidation of β-keto amides followed by cyclodehydration, expanding the range of accessible substituted oxazoles. wikipedia.org

Fischer Oxazole Synthesis and Analogous Condensation Methods

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides another classical route to oxazoles. wikipedia.org This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous gaseous hydrogen chloride. wikipedia.org The reactants, typically aromatic, are used in equimolar amounts. wikipedia.org For instance, reacting mandelic acid nitrile with benzaldehyde (B42025) yields 2,5-diphenyl-oxazole. wikipedia.org

The mechanism proceeds through the formation of an iminochloride intermediate from the cyanohydrin and HCl. wikipedia.org This intermediate then reacts with the aldehyde, followed by a series of steps including cyclization and dehydration to form the oxazole ring. wikipedia.org While traditionally used for aryl-substituted oxazoles, aliphatic compounds have also been employed. wikipedia.org The synthesis of 2,5-bis(4-bromophenyl)-4-chlorooxazole has been achieved using this method, though side products can form. wikipedia.org

Modern and Advanced Synthetic Strategies for the this compound Core

Contemporary synthetic chemistry has introduced more sophisticated and versatile methods for constructing the oxazole nucleus, often employing transition metal catalysis, isocyanide-based reactions, and multicomponent strategies. These modern approaches offer advantages in terms of efficiency, regioselectivity, and functional group tolerance.

Transition Metal-Catalyzed Cyclization and Annulation Reactions

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the formation of oxazoles is no exception. These methods often proceed under mild conditions with high efficiency.

Dirhodium(II)-catalyzed reactions of styryl diazoacetate with aryl oximes have been shown to produce highly functionalized 4-styryl-5-methoxyoxazoles in high yields. nih.gov This approach represents a significant improvement for the synthesis of 5-alkoxyoxazoles from diazoacetates compared to earlier methods using nitriles, which gave lower yields. nih.gov The proposed mechanism involves the formation of a metal carbene from the diazo compound, which then reacts with the oxime to generate an azomethine ylide that cyclizes to the oxazole. nih.gov

Palladium-catalyzed direct C-H arylation of oxazoles has been developed for high regioselectivity at both the C2 and C5 positions. organic-chemistry.org The choice of phosphine (B1218219) ligands and solvent polarity can direct the arylation to the desired position. organic-chemistry.org Additionally, palladium-catalyzed reactions of N-propargylamides with aryl iodides can yield 2,5-disubstituted oxazoles. organic-chemistry.org Copper-catalyzed reactions have also been employed in the synthesis of oxazole derivatives. organic-chemistry.org

Catalyst SystemReactantsProduct TypeKey Features
Dirhodium(II) acetate (B1210297)Styryl diazoacetate, Aryl oximes4-Styryl-5-methoxyoxazolesHigh yield, mild conditions. nih.gov
Pd(OAc)2 / Phosphine ligandOxazoles, Aryl halidesC2- or C5-arylated oxazolesRegioselectivity controlled by ligand and solvent. organic-chemistry.org
Pd2(dba)3 / Tri(2-furyl)phosphineN-propargylamides, Aryl iodides2,5-Disubstituted oxazolesIn situ cyclization. organic-chemistry.org
Cu(NO3)2·3H2O / IodineArylacetylenes, α-Amino acids2,5-Disubstituted oxazolesMulti-step one-pot sequence. organic-chemistry.org

Van Leusen Oxazole Synthesis and Related Isocyanide-Based Methodologies

The Van Leusen oxazole synthesis, first reported in 1972, is a powerful one-pot method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comnih.govorganic-chemistry.org This reaction is particularly useful for generating 5-substituted oxazoles under mild, basic conditions. mdpi.comnih.gov The mechanism involves the deprotonation of TosMIC, which then adds to the aldehyde. organic-chemistry.org The resulting intermediate undergoes cyclization to form an oxazoline (B21484), followed by elimination of toluenesulfinic acid to yield the oxazole. mdpi.comorganic-chemistry.org

This methodology allows for the preparation of a wide variety of oxazoles, including those with flexible tripodal structures and quinoline-containing derivatives. nih.gov For instance, reacting 2-chloroquinoline-3-carbaldehydes with TosMIC produces 5-(2-chloroquinolin-3-yl)oxazole. nih.gov The Van Leusen reaction has been adapted for use with ionic liquids, which can be recycled and reused. organic-chemistry.org

Other isocyanide-based methods have also been developed. A two-step process involving bromination-cyclization followed by a Suzuki cross-coupling of isocyanides offers another route to oxazoles. thieme-connect.com The coupling of acyl chlorides with isocyanides under mild basic conditions can afford 2,5-disubstituted oxazoles. rsc.org

Multicomponent Reactions Leading to Substituted Oxazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular diversity. taylorfrancis.com Several MCRs have been developed for the synthesis of substituted oxazoles.

A novel MCR for the synthesis of 5-alkoxyoxazoles utilizes the divergent reactivity of α-isocyanoacetates. researchgate.netacs.org Another approach involves a coupled Ugi and Robinson-Gabriel synthesis. The Ugi reaction, a four-component reaction, produces an intermediate that is ideally suited for subsequent cyclodehydration via the Robinson-Gabriel pathway to form the oxazole core. wikipedia.org A one-pot, three-component reaction between 5-(2-chloroquinolin-3-yl)oxazoles, isocyanides, and water, catalyzed by palladium, has been described for the synthesis of 3-(oxazol-5-yl)quinoline-2-carboxamides. nih.gov

The development of MCRs for synthesizing bioactive heterocycles is a significant area of research due to the efficiency and atom economy of these processes. taylorfrancis.commdpi.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve sustainability. These approaches focus on the use of alternative energy sources, renewable starting materials, and the elimination of hazardous solvents.

Microwave-Assisted and Ultrasound-Promoted Syntheses

Alternative energy sources like microwave irradiation and ultrasound have been investigated to promote organic reactions, often leading to significant improvements in reaction rates, yields, and energy efficiency.

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. This rapid, localized heating can dramatically accelerate reaction times, often from hours to minutes, and improve yields by minimizing the formation of side products. While specific literature detailing the MAOS of this compound is limited, the well-established benefits of this technique in other oxazole syntheses, such as the Robinson-Gabriel and Hantzsch syntheses, suggest its high potential for this specific compound. The key advantage lies in the efficient and uniform heating of the reaction mixture, which is difficult to achieve with conventional thermal methods.

Ultrasound-promoted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. The formation and collapse of microscopic bubbles in a liquid medium generate localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. This can facilitate reactions at lower bulk temperatures and pressures, increase reaction rates, and improve mass transfer. The application of ultrasound could provide a more energy-efficient pathway for the synthesis of this compound and its derivatives.

Biocatalysis and Solvent-Free Reaction Conditions

Biocatalysis and the use of solvent-free reaction conditions are cornerstone principles of green chemistry that offer significant advantages in terms of environmental performance and process safety.

Biocatalysis employs enzymes or whole-cell microorganisms to catalyze chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. While the direct enzymatic synthesis of the this compound ring may be challenging, biocatalysts can be effectively used in the preparation of key precursors. For example, lipases could be employed for the enantioselective synthesis of chiral building blocks that can then be chemically converted to the target oxazole.

Solvent-free, or neat, reaction conditions eliminate the need for volatile and often toxic organic solvents, which are a major source of chemical waste. These reactions are typically conducted by mixing the neat reactants, sometimes with a solid catalyst, and heating or irradiating the mixture. Such an approach for the synthesis of this compound would not only reduce the environmental footprint but also simplify product work-up and purification, potentially leading to a more cost-effective process.

Precursor Chemistry and Optimization of Synthetic Pathways for this compound

Process Optimization for Enhanced Yield and Selectivity

To transition a synthetic route from a laboratory-scale procedure to a viable industrial process, rigorous optimization of reaction parameters is essential. This involves systematically varying factors such as temperature, reaction time, catalyst type and loading, and reactant stoichiometry to achieve the highest possible yield and selectivity.

Statistical methods like Design of Experiments (DoE) can be powerful tools in this optimization process, allowing for the efficient screening of multiple variables and their interactions. For the synthesis of this compound, this could involve fine-tuning the conditions of the cyclization step to favor the formation of the desired oxazole isomer over potential side products. The choice of solvent, base, and temperature can have a profound impact on the outcome of the reaction.

Table 1: Illustrative Data for Process Optimization of this compound Synthesis

ParameterCondition ACondition BCondition C
Catalyst p-Toluenesulfonic acidScandium(III) triflateNo Catalyst
Solvent TolueneAcetonitrile (B52724)Dichloromethane
Temperature (°C) 1108060
Reaction Time (h) 12824
Yield (%) 758862
Selectivity (%) 929785

This table presents hypothetical data to illustrate how the systematic variation of reaction parameters can be used to optimize the synthesis of this compound. The data does not represent actual experimental results.

Reactivity and Reaction Mechanisms of 5 Ethoxy 2 Methyl 1,3 Oxazole

Aromaticity and Electronic Properties Influencing Reactivity

The oxazole (B20620) ring is classified as a heteroaromatic compound, possessing 6 π-electrons that satisfy Hückel's rule (4n+2). However, the aromaticity of oxazoles is considered moderate or partial, with significant dienic character due to the incomplete delocalization of π-electrons compared to rings like benzene. This reduced aromaticity is a key factor governing its chemical reactivity. The electronic nature of the oxazole ring is significantly influenced by the presence of two different heteroatoms: the more electronegative oxygen and the less electronegative nitrogen. The nitrogen atom's lone pair participates in the aromatic system, while the oxygen atom's primary influence is electron-withdrawing. numberanalytics.com

In 5-Ethoxy-2-methyl-1,3-oxazole, the substituents at the C2 and C5 positions further modulate the ring's electronic properties.

5-Ethoxy Group : The ethoxy group at the C5 position is a powerful electron-donating group (EDG) through resonance, significantly increasing the electron density of the oxazole ring, particularly at the C4 position. This donation helps to stabilize the aromatic system.

2-Methyl Group : The methyl group at the C2 position is a weak electron-donating group through induction, which slightly enhances the electron density at adjacent positions.

The combination of these substituents makes this compound an electron-rich heterocycle. This enhanced electron density, coupled with the inherent diene character of the C4-C5 double bond, makes the molecule particularly susceptible to reactions with electrophiles and a versatile component in cycloaddition reactions. clockss.org

Table 1: Influence of Substituents on the Electronic Properties of the Oxazole Ring

Substituent Position Electronic Effect Impact on Reactivity
Ethoxy C5 Strong Electron-Donating (Resonance) Activates the ring towards electrophilic attack and enhances diene character for cycloadditions. clockss.org

Electrophilic and Nucleophilic Substitution Reactions of the Oxazole Ring

Oxazoles are generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the ring nitrogen atom. thieme-connect.de However, the presence of strong activating groups can facilitate such reactions. Conversely, the C2 position is the most common site for nucleophilic substitution, especially if a good leaving group is present. thieme-connect.de

For the oxazole ring, electrophilic substitution is generally disfavored but, when it occurs, the position of attack is dictated by the substitution pattern. In unsubstituted oxazole, the C5 position is the most frequent site for electrophilic attack. numberanalytics.com For this compound, the powerful electron-donating ethoxy group at C5 strongly directs incoming electrophiles to the C4 position, which is activated by resonance. While few specific examples for this exact molecule are detailed, the general principle for 5-alkoxyoxazoles points towards preferential substitution at C4.

Nucleophilic substitution reactions on the oxazole ring are uncommon unless a suitable leaving group is present. slideshare.net The most electrophilic carbon atom in the oxazole ring is C2, followed by C5 and C4. Therefore, nucleophilic attack preferentially occurs at the C2 position. If this compound were modified to have a leaving group (e.g., a halogen or a sulfonyl group) at the C2 position, it would readily undergo nucleophilic displacement. thieme-connect.denih.gov The ethoxy group at C5 is generally a poor leaving group and not typically displaced by nucleophiles.

Pericyclic Reactions and Cycloadditions Involving the Oxazole Core

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a hallmark of oxazole chemistry. msu.eduunina.it The inherent azadiene structure (O-C2=N-C4=C5) of the oxazole ring allows it to function as the diene component in Diels-Alder cycloadditions. clockss.orgthieme-connect.de This reactivity provides a powerful pathway for the synthesis of other important heterocyclic structures, such as pyridines and furans. thieme-connect.de

The Diels-Alder reaction is a [4+2] cycloaddition between a diene and a dienophile. msu.edu In an inverse electron demand Diels-Alder (IEDDA) reaction, an electron-poor diene reacts with an electron-rich dienophile. sigmaaldrich.comwikipedia.org While the oxazole ring itself contains an electron-deficient azadiene system suitable for IEDDA reactions, the reactivity of a specific oxazole derivative is heavily dependent on its substituents. clockss.org

The compound this compound features a strong electron-donating ethoxy group at C5. This substituent significantly increases the electron density of the diene system, making the molecule an electron-rich diene. clockss.org Consequently, it preferentially participates in normal demand Diels-Alder reactions with electron-deficient dienophiles (olefins and alkynes bearing electron-withdrawing groups). clockss.orgresearchgate.net The reaction proceeds via a [4+2] cycloaddition to form an initial bicyclic adduct which is often unstable and undergoes further transformation. researchgate.net

The reaction of 5-alkoxyoxazoles with electron-deficient alkenes is a well-established and versatile method for synthesizing substituted 3-hydroxypyridine (B118123) derivatives. thieme-connect.deresearchgate.net The reaction of this compound with a suitable olefin dienophile proceeds through a sequence of steps:

[4+2] Cycloaddition : The oxazole acts as the diene and the alkene as the dienophile to form a bicyclic oxa-aza-bicyclo[2.2.1]heptene adduct. researchgate.net

Rearrangement and Elimination : This primary adduct is typically unstable and is not isolated. It undergoes a spontaneous or acid-catalyzed elimination of the C5-alkoxy group (as ethanol (B145695) in this case) and a proton to achieve aromatization. clockss.orgresearchgate.net

Table 2: Representative Diels-Alder Reactions of 5-Ethoxyoxazoles for Pyridine (B92270) Synthesis

Oxazole Reactant Dienophile Product Type Reference
5-Ethoxyoxazoles Dimethyl maleate Pyridoxine analogues researchgate.net
4-Methyl-5-ethoxyoxazole Ethyl 4,4,4-trifluorocrotonate Trifluoromethyl-substituted pyridine researchgate.net

Inverse Electron Demand Diels-Alder Reactions with Olefins and Alkynes

Formation of Furan (B31954) Derivatives

The reaction of this compound with alkynes is a well-established method for the synthesis of furan derivatives. This transformation proceeds through a Diels-Alder reaction followed by a retro-Diels-Alder reaction. The oxazole acts as the diene and the alkyne as the dienophile. The initial cycloaddition forms a bicyclic adduct which is often unstable and readily eliminates a nitrile (in this case, acetonitrile (B52724) from the C-2 methyl and nitrogen atom) to yield the aromatic furan ring. thieme-connect.de The presence of the electron-donating 5-ethoxy group facilitates the initial Diels-Alder cycloaddition. oup.com

For instance, the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) would yield a substituted furan. The general mechanism is outlined below:

Reaction Scheme: Formation of Furan from this compound and an Alkyne

Diels-Alder Cycloaddition: The this compound reacts with a generic alkyne (R-C≡C-R').

Formation of Bicyclic Intermediate: A bicyclic adduct is formed.

Retro-Diels-Alder Reaction: The intermediate eliminates acetonitrile (CH₃CN).

Furan Product: A substituted furan is formed.

This methodology provides a valuable route to highly substituted furans, which are important structural motifs in many natural products and pharmaceuticals. derpharmachemica.com

Ring-Opening and Rearrangement Reactions of this compound

The oxazole ring in this compound can undergo cleavage and rearrangement under various conditions, providing pathways to different molecular architectures.

Acid-Catalyzed Ring Opening Pathways

Under acidic conditions, the oxazole ring can be hydrolyzed. The reaction is initiated by protonation of the nitrogen atom, which activates the ring towards nucleophilic attack by water. This leads to the opening of the oxazole ring to form an aminomalonic acid derivative. nih.gov For example, treatment of a related 5-ethoxyoxazole (B79106) derivative with trifluoroacetic acid or hydrochloric acid resulted in the formation of an aminomalonic acid derivative through deprotection and hydrolytic ring-opening. nih.gov

The stability of the oxazole ring is a key factor in these reactions. While generally stable, the presence of certain substituents can make them more susceptible to ring opening. thieme-connect.de

Thermal Rearrangements (e.g., Cornforth Rearrangement Analogs)

The Cornforth rearrangement is a thermal rearrangement of a 4-acyloxazole where the acyl group and the C-5 substituent exchange positions. wikipedia.org While the parent compound for the original Cornforth rearrangement was a 4-carboxamide derivative of 5-ethoxy-2-phenyloxazole, analogous rearrangements can be envisioned for derivatives of this compound. wikipedia.orgresearchgate.net

The mechanism involves a thermal pericyclic ring opening to a nitrile ylide intermediate, which then undergoes rearrangement to form an isomeric oxazole. wikipedia.org Microwave-assisted organic synthesis (MAOS) has been shown to be an effective method for promoting Cornforth rearrangements of 5-alkoxyoxazoles. clockss.org This rearrangement is a powerful tool for the synthesis of 5-aminooxazoles from 5-alkoxyoxazole-4-carboxamides. researchgate.net

Functionalization and Derivatization of the Ethoxy and Methyl Substituents

The ethoxy and methyl groups attached to the oxazole core offer sites for further chemical modification.

The ethoxy group at C-5 is an electron-donating group that influences the reactivity of the oxazole ring. While direct modification of the ethoxy group itself is less common, its presence is crucial for the electronic properties of the ring.

The methyl group at C-2 can potentially be functionalized. For instance, deprotonation of the methyl group to form an anion followed by reaction with an electrophile could lead to chain extension or the introduction of new functional groups. However, direct metalation of the oxazole ring itself, particularly at the C-2 position, can lead to a ring-closed carbanion in equilibrium with a ring-opened isonitrile, which can complicate derivatization at the methyl group. nih.gov

Catalytic Transformations of this compound

This compound and its derivatives can participate in various catalytic transformations. The oxazole moiety itself can be a product of catalytic reactions, for example, through the rhodium(II)-catalyzed reaction of α-diazocarbonyl compounds with nitriles. oup.com

More specifically, the oxazole ring can act as a ligand in transition metal catalysis, although this is more common for oxazoline (B21484) derivatives. The electron-rich nature of the this compound ring suggests its potential to coordinate with metal centers.

Furthermore, reactions involving the oxazole, such as the Diels-Alder reaction, can be catalyzed. For instance, Lewis acids can be used to enhance the reactivity of the dienophile in cycloadditions with oxazoles. clockss.org Gold(I) catalysis has also been employed in cycloaddition and Mannich reactions of related azlactones. acs.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of oxazoles, direct C-H functionalization has emerged as an efficient strategy, avoiding the pre-functionalization often required in traditional cross-coupling reactions like Suzuki or Stille couplings. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org The regioselectivity of these direct arylations on the oxazole core can be influenced by the catalyst system and the substitution pattern of the oxazole itself. beilstein-journals.orgbeilstein-journals.org

A notable example of a metal-catalyzed reaction involving a close analog of the title compound is the palladium-catalyzed dehydrogenative Heck reaction. Research has shown the successful olefination of 5-methoxy-2-(4-methoxyphenyl)oxazole with n-butyl acrylate (B77674). researchgate.net This reaction, which proceeds via a C-H activation pathway, highlights the potential for functionalizing the oxazole ring at specific positions.

In a particular study, the dehydrogenative Heck reaction of 5-methoxy-2-(4-methoxyphenyl)oxazole with n-butyl acrylate was achieved in high yield using a palladium acetate (B1210297) catalyst and copper(II) acetate as the oxidant in acetonitrile. researchgate.net The choice of solvent and oxidant was found to be crucial for the success of this transformation. researchgate.net This reaction underscores the capability of the 5-alkoxyoxazole scaffold to participate in sophisticated metal-catalyzed C-C bond-forming reactions.

While direct examples of cross-coupling reactions with this compound are not extensively documented in the reviewed literature, the reactivity of similar 5-alkoxyoxazoles suggests its potential as a substrate in various palladium-catalyzed processes. The general mechanism for such reactions typically involves the oxidative addition of a palladium(0) species to an aryl halide, followed by coordination and insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. In the case of direct C-H activation, the mechanism is thought to involve the coordination of the palladium catalyst to the oxazole, followed by C-H bond cleavage to form a palladacycle intermediate, which then reacts with the coupling partner. nih.govrsc.orgsioc-journal.cn

The following table summarizes representative conditions for a dehydrogenative Heck reaction on a 5-alkoxyoxazole analog:

CatalystOxidantSolventSubstrate 1Substrate 2ProductYield
Pd(OAc)2Cu(OAc)2MeCN5-methoxy-2-(4-methoxyphenyl)oxazolen-butyl acrylateOlefinated oxazole derivativeHigh
Data sourced from a study on the dehydrogenative Heck reaction of five-membered heteroarenes. researchgate.net

Further research into the direct C-H functionalization of this compound could expand its utility as a building block in the synthesis of complex molecules.

Stereoselective Transformations

The oxazole motif is not only a target for synthesis but also a component in chiral ligands and auxiliaries for asymmetric catalysis. dicp.ac.cnresearchgate.netnih.gov However, stereoselective reactions involving the 5-alkoxyoxazole ring system as a reactant are also of significant interest. These reactions leverage the inherent reactivity of the oxazole to construct chiral molecules.

A pertinent example is the stereoselective cyclization of 5-methoxyoxazoles with alkylidene oxindoles. researchgate.netnih.gov This transformation is catalyzed by a chiral scandium(III)–indapybox/BArF complex and proceeds with excellent diastereoselectivity to afford spiro[3,3′-oxindole-1-pyrrolines]. nih.gov The reaction demonstrates that the 5-alkoxyoxazole can act as a competent partner in asymmetric catalytic processes, leading to the formation of complex chiral architectures. nih.gov

In this stereoselective cyclization, the choice of a chiral Lewis acid catalyst is paramount in controlling the facial selectivity of the attack of the oxazole on the alkylidene oxindole. The use of a specific chiral ligand, in this case, an indapybox ligand with a scandium(III) metal center, was shown to induce high levels of diastereoselectivity. nih.gov This methodology provides a pathway to enantioenriched spirooxindole-1-pyrrolines, which are valuable scaffolds in medicinal chemistry. nih.gov

The general scheme for this stereoselective transformation is as follows:

CatalystReactant 1Reactant 2ProductDiastereoselectivityYield
Chiral Scandium(III)–indapybox/BArF complex5-methoxyoxazoleAlkylidene oxindoleSpiro[3,3′-oxindole-1-pyrroline]up to 99:1up to 99%
Data sourced from a study on the titanium(IV)-catalyzed stereoselective synthesis of spirooxindole-1-pyrrolines, which also discusses the use of chiral scandium catalysts. researchgate.netnih.gov

This reaction highlights the potential of 5-alkoxyoxazoles, including by extension this compound, to participate in highly stereocontrolled transformations. The development of new chiral catalysts and reaction conditions could further unlock the potential of this class of compounds in asymmetric synthesis.

Advanced Applications of 5 Ethoxy 2 Methyl 1,3 Oxazole in Complex Organic Synthesis

Role as a Key Building Block for Heterocyclic Scaffolds

The primary synthetic utility of 5-Ethoxy-2-methyl-1,3-oxazole lies in its function as a masked diene, specifically an azadiene, in Diels-Alder cycloaddition reactions. pharmaguideline.com The presence of the electron-donating ethoxy group at the C-5 position makes the oxazole (B20620) ring sufficiently electron-rich to react with a variety of electron-deficient dienophiles, such as alkenes and alkynes. pharmaguideline.comarkat-usa.org This reaction provides a powerful and convergent pathway to highly substituted pyridine (B92270) rings, which are ubiquitous scaffolds in pharmaceuticals and functional materials. baranlab.org

The reaction proceeds via a [4+2] cycloaddition to form a bicyclic intermediate. This intermediate is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule (often water, following hydrolysis of the ethoxy bridge) to yield the aromatic pyridine ring. scispace.com This sequence allows for the controlled construction of complex pyridine substitution patterns that can be difficult to achieve through other methods. baranlab.org For example, the reaction of 5-alkoxyoxazoles with alkynyl dienophiles leads to the formation of furans after the retro-Diels-Alder step involves the elimination of a nitrile. arkat-usa.org

The versatility of this transformation makes this compound a valuable synthon for generating a diverse range of heterocyclic structures. The substituents on the dienophile are incorporated into the final pyridine ring, allowing for precise control over the final product's architecture.

Table 1: Synthesis of Heterocyclic Scaffolds via Diels-Alder Reactions of 5-Ethoxyoxazoles
DienophileResulting Heterocyclic ScaffoldKey Features of TransformationReference
Electron-deficient Alkenes (e.g., Maleic Anhydride)Substituted PyridinesForms a bicyclic adduct that aromatizes to a pyridine upon loss of the ethoxy bridge and water. scispace.com
Electron-deficient Alkynes (e.g., Dimethyl Acetylenedicarboxylate)Substituted FuransThe initial cycloadduct undergoes a retro-Diels-Alder reaction, eliminating a nitrile to form a furan (B31954) ring. arkat-usa.org
Asymmetrical Alkenes/AlkynesRegioselectively Substituted PyridinesAllows for the introduction of electron-attracting groups at specific positions on the resulting pyridine nucleus. scispace.com
Polymeric DienophilesPolymer-Supported PyridinesEnables the modification of polymer backbones with pyridine moieties. acs.org

Strategic Utility in the Total Synthesis of Complex Molecules

The Diels-Alder reaction of 5-ethoxyoxazole (B79106) derivatives is not merely a method for simple heterocycle synthesis; it has been employed as a key strategic element in the total synthesis of complex and biologically important molecules. A paramount example is the synthesis of Pyridoxine, commonly known as Vitamin B6. scispace.com

In several synthetic routes to Vitamin B6, a substituted 5-ethoxyoxazole, such as 4-carboxymethyl-5-ethoxyoxazole, serves as a crucial precursor. scispace.com This oxazole derivative is reacted with a suitable dienophile in a Diels-Alder reaction. The subsequent aromatization of the bicyclic intermediate directly constructs the core pyridine ring of the vitamin with the required substituents correctly positioned. This strategy is highly efficient, as it builds the central heterocyclic scaffold in a single, convergent step. The use of the oxazole as a stable, easily prepared building block that can be converted into the target pyridine under specific reaction conditions highlights its strategic value in simplifying complex synthetic challenges. scispace.comacs.org

Another example of strategic utility was demonstrated in the synthesis of pyridoxine on a polymeric backbone. acs.org In this approach, a polymeric dienophile was reacted with 5-ethoxy-4-methyloxazole. This reaction grafts the precursor to the vitamin onto the polymer, showcasing a method for creating functionalized materials. acs.org The oxazole's ability to act as a latent pyridine synthon is a powerful tool for synthetic chemists aiming to construct complex molecular architectures efficiently.

Application in Medicinal Chemistry Scaffold Design and Library Synthesis (Emphasis on synthetic utility)

The oxazole ring itself is considered a valuable "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. semanticscholar.orgnih.govresearchgate.net However, the synthetic utility of this compound extends beyond its direct inclusion, primarily serving as a versatile starting point for generating libraries of more complex heterocyclic scaffolds for drug discovery.

The robust and predictable nature of the oxazole-to-pyridine Diels-Alder reaction makes it an ideal tool for library synthesis. By systematically varying the dienophile component, chemists can rapidly generate a large and diverse collection of substituted pyridines. baranlab.org Pyridines are a cornerstone of medicinal chemistry, and this synthetic route provides access to novel substitution patterns that can be screened for biological activity.

Furthermore, the core 2-methyl-5-ethoxyoxazole structure is analogous to motifs found in potent bioactive agents. For instance, research on antitubulin agents has explored 2-methyl-oxazole derivatives where a substituted phenyl ring is present at the C-5 position, attached via an ethoxy group in some analogs. nih.gov These compounds have shown high potency in inhibiting tubulin polymerization, a key target in cancer chemotherapy. nih.gov This demonstrates that the 2-methyl-oxazole scaffold, with alkoxy substituents at C-5, is a synthetically accessible and biologically relevant starting point for designing new therapeutic agents.

Table 2: Synthetic Utility of the Oxazole Scaffold in Medicinal Chemistry
Synthetic TransformationGenerated ScaffoldApplication in Medicinal ChemistryReference
Diels-Alder with various dienophilesDiverse library of substituted pyridinesGeneration of novel compounds for high-throughput screening against various biological targets. baranlab.org
Functionalization of the oxazole ringSubstituted 2-methyloxazolesDesign of targeted agents, such as colchicine site binders for antitubulin activity. nih.gov
Use as a peptidomimeticOxazole-containing peptidesIncorporation into peptide chains to increase stability and modulate biological function. nih.gov

Development of Novel Materials and Agrochemicals Incorporating the Oxazole Moiety

The applications of this compound and related structures are not confined to medicine. The oxazole moiety is also a component in the design of novel materials and agrochemicals.

In materials science, the ability to incorporate pyridine units into polymer chains is of significant interest for creating materials with specific electronic, thermal, or chelating properties. As previously mentioned, the Diels-Alder reaction of 5-ethoxy-4-methyloxazole with a polymeric dienophile provides a direct method for synthesizing polymer-supported pyridines. acs.org This functionalization can alter the properties of the original polymer, opening avenues for new applications.

In the field of agrochemicals, oxazole derivatives have been successfully developed and commercialized as pesticides and herbicides. bohrium.comresearchgate.net The oxazole ring serves as a core scaffold in compounds exhibiting potent fungicidal, insecticidal, and herbicidal activities. bohrium.com Research has shown that various oxazole-containing compounds are effective against common plant pathogens and pests. bohrium.com While specific studies on this compound in this context are not widely published, its utility as a precursor to other functional heterocycles makes it a valuable building block in the discovery pipeline for new agrochemicals. Furthermore, certain oxazole derivatives have been investigated as plant growth regulators, demonstrating the potential to improve crop yields. researchgate.net

Table 3: Agrochemical Applications of the Oxazole Scaffold
Agrochemical ClassReported Activity of Oxazole DerivativesMechanism/Target (if known)Reference
FungicidesActivity against pathogens like Botrytis cinerea and Magnaporthe oryzae.Varies; can involve disruption of cellular processes in fungi. bohrium.com
Insecticides/AcaricidesActivity against pests such as Spodoptera exigua and mites.Some compounds inhibit chitin synthesis. bohrium.com
HerbicidesActivity against various weed species.Inhibition of essential plant enzymes. bohrium.com
Plant Growth RegulatorsStimulation of seedling growth in crops like rapeseed.Modulation of plant hormone pathways. researchgate.net

Computational and Theoretical Investigations of 5 Ethoxy 2 Methyl 1,3 Oxazole

Quantum Chemical Analysis of Electronic Structure and Aromaticity

Quantum chemical methods are instrumental in analyzing the distribution of electrons within a molecule, which fundamentally governs its stability, structure, and chemical behavior. These analyses for substituted oxazoles reveal how different functional groups influence the properties of the heterocyclic ring.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. irjweb.com It provides accurate predictions of molecular geometries, charge distributions, and energies. While specific DFT studies on 5-Ethoxy-2-methyl-1,3-oxazole are not prominent in the literature, extensive research on substituted oxazoles allows for a detailed prediction of its properties. researchgate.netresearchgate.net

Studies on methyl-substituted oxazoles using DFT (B3LYP) and ab initio (HF) methods have shown that electron-donating groups significantly influence the electronic properties of the oxazole (B20620) ring. researchgate.net The methyl group, being an electron donor, increases the electron density on the ring atoms. researchgate.netresearchgate.net Similarly, the ethoxy group at the C5 position is a strong electron-donating group due to the resonance effect of the oxygen atom's lone pair.

Table 1: Calculated Net Atomic Charges on Ring Atoms for Substituted Oxazoles (Data derived from related studies researchgate.netresearchgate.net)
AtomOxazole2-methyl oxazole5-methyl oxazolePredicted Effect in this compound
O1-0.439-0.435-0.448Increased negative charge due to resonance from ethoxy group
C20.4290.4310.435Positive charge influenced by adjacent O and N, and methyl substitution
N3-0.362-0.371-0.364Increased negative charge (basicity)
C40.1010.0980.104Slightly increased positive character
C5-0.301-0.305-0.298Significant increase in negative charge due to ethoxy group

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comresearchgate.net

Computational studies on methyl-substituted oxazoles show that electron-donating substituents increase the energy of the HOMO with little change to the LUMO, thereby decreasing the HOMO-LUMO energy gap. researchgate.netresearchgate.net For this compound, the presence of two electron-donating groups is predicted to raise the HOMO energy significantly, leading to a small energy gap and rendering the molecule highly reactive.

Table 2: Calculated Frontier Orbital Energies (eV) and Energy Gaps (ΔE) for Substituted Oxazoles (Data from Belaidi et al. researchgate.netresearchgate.net)
System-E(HOMO)E(LUMO)ΔE (HOMO-LUMO Gap)
Oxazole9.5344.49114.025
2-methyl oxazole9.1804.62913.809
5-methyl oxazole9.0644.69113.755
Predicted: this compoundLower (e.g., <9.0)~4.7Significantly Lower (<13.7)

Local reactivity descriptors, such as Fukui functions, can be derived from DFT calculations to predict the most probable sites for electrophilic, nucleophilic, and radical attack. For this compound, these calculations would likely identify the C4 position and the ring nitrogen as key sites for chemical reactions, given that the C2 and C5 positions are substituted.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful method for mapping the detailed pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect them.

As a representative example of mechanism elucidation for the oxazole core, the atmospheric oxidation of oxazole by hydroxyl (OH) radicals has been studied in detail using DFT methods (M06-2X). rsc.orgresearchgate.net Such an approach can be directly applied to understand the reactions of this compound. The study revealed that the reaction proceeds via two main channels: OH addition to the carbon atoms of the ring and direct H-atom abstraction. rsc.org Calculations showed that the OH-addition pathways have significantly lower energy barriers and are kinetically favored over H-abstraction. rsc.orgresearchgate.net

For any proposed reaction, computational chemists locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. A true TS is confirmed by frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

In the case of oxazole oxidation, distinct transition states were located for the addition of the OH radical to each of the C2, C4, and C5 positions. rsc.org The mapping of the full reaction pathway involves connecting the reactants, transition states, any intermediates, and the final products. For a substituted molecule like this compound, this process would be used to determine, for instance, whether an incoming electrophile adds preferentially to the C4 position or the nitrogen atom by comparing the energies of the respective transition states.

Once all stationary points (reactants, products, intermediates, and transition states) on a reaction pathway have been optimized, a reaction energy profile can be constructed. This profile plots the relative energy of the system as the reaction progresses, providing crucial kinetic and thermodynamic information.

The energy profile for the OH radical addition to oxazole shows that the initial addition is a barrierless or low-barrier process, leading to the formation of an OH-adduct intermediate. rsc.orgresearchgate.net The subsequent fate of this intermediate depends on the relative heights of the energy barriers for different follow-up reactions. By calculating these energy profiles, researchers can determine the rate-determining step and the most likely products of a reaction under specific conditions. This same methodology could be applied to map key transformations of this compound, such as its behavior in cycloaddition reactions or its stability in acidic or basic media.

Prediction of Reactivity and Selectivity in Chemical Transformations

By integrating the findings from electronic structure analysis and reaction mechanism modeling, a comprehensive picture of a molecule's reactivity and selectivity can be formed.

The computational data for this compound would predict it to be a highly activated, electron-rich heterocycle. The HOMO/LUMO analysis suggests high reactivity (a low energy gap), and the charge distribution from DFT indicates a high electron density within the ring. This points towards a high susceptibility to electrophilic attack.

While electrophilic substitution on the parent oxazole ring typically occurs at the C5 position, this site is blocked by the ethoxy group. tandfonline.com The activating nature of both the C2-methyl and C5-ethoxy groups would direct incoming electrophiles towards the C4 position. Computational modeling can precisely quantify this selectivity by comparing the activation energy barriers for attack at C4 versus other potential sites, such as the nitrogen atom. The lower energy barrier would correspond to the major product, thus providing a powerful predictive tool for synthetic chemists.

Molecular Dynamics Simulations for Intermolecular Interactions

While specific molecular dynamics (MD) simulations exclusively targeting this compound are not extensively documented in publicly available literature, computational studies on structurally related oxazole derivatives provide significant insights into the nature of its intermolecular interactions. These studies, employing quantum chemical calculations and analysis of crystal structures, reveal a landscape dominated by weak, non-covalent forces.

The oxazole ring, with its nitrogen and oxygen heteroatoms, is capable of engaging in various non-covalent interactions that are crucial for molecular recognition and the formation of supramolecular structures. semanticscholar.orgresearchgate.net Theoretical investigations on similar small heterocyclic compounds indicate that a combination of hydrogen bonds, van der Waals forces, and potentially weaker interactions like C-H···O and C-H···N contacts governs their solid-state packing and behavior in solution.

Analysis of bioactive oxazoles demonstrates that even in the absence of strong classical hydrogen bond donors and acceptors, a network of weaker interactions dictates the crystal architecture. nih.govsemanticscholar.org For this compound, the ethoxy group can act as a hydrogen bond acceptor, while the methyl and methylene (B1212753) protons can serve as weak hydrogen bond donors. Furthermore, the π-system of the oxazole ring can participate in π-π stacking interactions, although these are generally weaker in five-membered heterocycles compared to larger aromatic systems.

Quantum chemical calculations on substituted oxazoles help in understanding the electron distribution and electrostatic potential, which are key to predicting intermolecular interaction sites. researchgate.net The nitrogen atom in the oxazole ring is typically a region of negative electrostatic potential, making it a likely site for interactions with electron-deficient atoms or regions in neighboring molecules. Conversely, the hydrogen atoms of the methyl and ethoxy groups are expected to have positive electrostatic potentials, predisposing them to interactions with electronegative atoms like oxygen and nitrogen.

The following table summarizes the potential intermolecular interactions for this compound based on computational and theoretical studies of related oxazole derivatives.

Interaction TypePotential Donor/Acceptor Sites on this compoundExpected Relative Strength
Hydrogen Bonding Ethoxy oxygen as acceptor; Methyl/Methylene C-H as weak donorsWeak to Moderate
van der Waals Forces Entire molecular surfaceWeak
Dipole-Dipole Interactions Polar C-O and C-N bonds of the oxazole ring and ethoxy groupModerate
π-π Stacking Oxazole ringWeak

It is important to note that the cumulative effect of these numerous weak interactions can be significant, leading to stable molecular assemblies. Molecular dynamics simulations, were they to be performed on this compound, would provide a dynamic picture of these interactions, elucidating their relative strengths, lifetimes, and influence on the bulk properties of the compound. Such simulations would involve calculating the interaction energies between pairs and groups of molecules, analyzing radial distribution functions to understand the local molecular environment, and identifying specific bonding patterns.

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